2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid
Overview
Description
2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a quinoline derivative characterized by the presence of a trifluoromethoxy group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the quinoline ring
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets . For instance, the compound is recommended to be stored at room temperature .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethoxy group and quinoline ring structure allow it to form stable complexes with enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with enzymes involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, which are crucial for cell proliferation and apoptosis. Additionally, it can alter gene expression profiles by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound may inhibit enzyme activity by occupying the active site or inducing conformational changes. Furthermore, it can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or exposure to light. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range triggers significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby affecting energy production and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in specific tissues or organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminoaryl ketones with phenylacetylenes in the presence of a catalyst such as zinc trifluoromethanesulfonate in an ionic liquid medium . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve scalability. Solvent-free reaction conditions and the use of recyclable catalysts are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the quinoline ring, it can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The presence of the trifluoromethoxy group can facilitate nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted quinolines .
Scientific Research Applications
2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
- 6-(Trifluoromethoxy)quinoline-3-carboxylic acid
- 2-Methylquinoline-3-carboxylic acid
- 6-Methoxyquinoline-3-carboxylic acid
Comparison: 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is unique due to the presence of both a trifluoromethoxy group and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, increased lipophilicity, and improved pharmacokinetic properties .
Properties
IUPAC Name |
2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)5-7-4-8(19-12(13,14)15)2-3-10(7)16-6/h2-5H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKRJOKKUFCTOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050885-79-4 | |
Record name | 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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